molecular formula C14H13FN4S2 B283559 N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine

N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine

Cat. No. B283559
M. Wt: 320.4 g/mol
InChI Key: LLYIVJLXGPSZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine is not fully understood. However, it has been proposed that the compound may exert its biological activity through the modulation of various signaling pathways and enzymes.
Biochemical and Physiological Effects:
N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and to modulate the activity of various enzymes. In vivo studies have shown that the compound can reduce inflammation and improve glucose tolerance in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine in lab experiments is its relatively simple synthesis method. Additionally, the compound exhibits potent biological activity at low concentrations, making it a useful tool for studying various biological processes. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine. One potential direction is to further investigate its potential applications in the field of medicinal chemistry, particularly for the treatment of cancer and inflammation. Another direction is to explore its potential applications in the development of materials such as sensors and catalysts. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.

Synthesis Methods

The synthesis of N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine involves the reaction of 2-(2-thienyl)ethylamine with 2-chloro-1-(2-fluorobenzyl)-1H-1,2,3-triazole in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the chlorine atom by the amine group, resulting in the formation of the desired compound.

Scientific Research Applications

N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine has been studied for its potential applications in various fields of research. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In the field of materials science, it has been studied for its potential applications in the development of sensors and catalysts.

properties

Molecular Formula

C14H13FN4S2

Molecular Weight

320.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-N-(thiophen-2-ylmethyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H13FN4S2/c15-13-6-2-1-4-11(13)9-21-14-18-16-10-19(14)17-8-12-5-3-7-20-12/h1-7,10,17H,8-9H2

InChI Key

LLYIVJLXGPSZHZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NN=CN2NCC3=CC=CS3)F

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=CN2NCC3=CC=CS3)F

Origin of Product

United States

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